Technical Documentation Center

2-Bromo-6-methylpyridin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-6-methylpyridin-4-ol

Core Science & Biosynthesis

Foundational

Whitepaper: The Tautomeric Equilibrium of 2-Bromo-6-methylpyridin-4-ol and 2-Bromo-6-methylpyridin-4(1H)-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The tautomerism between hydroxypyridines and their corresponding pyridone forms is a fundamental concept in heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomerism between hydroxypyridines and their corresponding pyridone forms is a fundamental concept in heterocyclic chemistry with profound implications for molecular properties, reactivity, and biological activity. This guide provides an in-depth technical analysis of the tautomeric equilibrium for a specific, substituted pyridone: 2-Bromo-6-methylpyridin-4-ol versus 2-Bromo-6-methylpyridin-4(1H)-one. We will explore the structural and electronic factors governing this equilibrium, detail rigorous experimental and computational methodologies for its characterization, and discuss the critical influence of the solvent environment. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and organic synthesis, offering both foundational knowledge and practical, field-proven protocols.

Introduction: The Significance of Pyridone Tautomerism

Pyridone and hydroxypyridine scaffolds are privileged structures in drug discovery and materials science. The position of the tautomeric equilibrium is not a trivial academic point; it dictates a molecule's hydrogen bonding capacity (donor/acceptor sites), aromaticity, dipole moment, and ultimately, its interaction with biological targets. For 2- and 4-hydroxypyridines, the equilibrium lies between the aromatic 'enol' (or phenol-like) form and the non-aromatic but highly polarized 'keto' (or amide-like) pyridone form.[1]

While both tautomers of 2-hydroxypyridine have comparable stability, the 4-pyridone system presents a different landscape. In solution, the equilibrium for 4-hydroxypyridine strongly favors the 4-pyridone tautomer. This preference is often attributed to the high polarity of the amide-like pyridone structure, which is well-stabilized by polar solvents, and the presence of a strong C=O bond.[1] In the gas phase, however, the aromatic 4-hydroxypyridine form becomes dominant.[2]

The introduction of substituents—in this case, an electron-withdrawing bromine atom at the 2-position and an electron-donating methyl group at the 6-position—further modulates this delicate balance through inductive and steric effects. Understanding and quantifying this equilibrium is therefore critical for predictable molecular design.

Caption: The tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Foundational Principles: Factors Influencing the Equilibrium

The position of the equilibrium is a function of the relative Gibbs free energy (ΔG) of the two tautomers. Several factors contribute to this energy difference:

  • Aromaticity: The hydroxypyridine form possesses a fully aromatic pyridine ring, which confers significant stabilization. The pyridone form, by contrast, has a diene-like structure and is not formally aromatic, though resonance involving the nitrogen lone pair provides some delocalization.[3]

  • Bond Energies: The formation of a carbon-oxygen double bond (C=O) in the pyridone tautomer is energetically favorable compared to the carbon-oxygen single bond (C-O) in the hydroxypyridine form.[1]

  • Solvation: This is arguably the most dominant factor in solution. The pyridone tautomer is significantly more polar and has a larger dipole moment than the hydroxypyridine form. Therefore, polar and protic solvents preferentially solvate and stabilize the pyridone, shifting the equilibrium to the keto side.[4][5] Non-polar solvents favor the less polar hydroxypyridine form.[4]

  • Substituent Effects:

    • 2-Bromo: The bromine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect can influence the acidity of the N-H or O-H protons and the overall electron distribution in the ring.

    • 6-Methyl: The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation, which can subtly alter the stability of the ring system.

Experimental Characterization of the Tautomeric Equilibrium

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy is highly sensitive to changes in electronic structure. The conjugated π-systems of the two tautomers are different, resulting in distinct absorption maxima (λ_max). The aromatic hydroxypyridine form typically absorbs at a shorter wavelength compared to the more extended conjugated system of the pyridone form. By analyzing the spectra in various solvents, one can qualitatively and quantitatively assess the equilibrium position.[6][7]

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a solvent in which it is highly soluble, such as methanol or DMSO.

  • Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).

  • Dilution: Add an identical aliquot of the stock solution to each flask and dilute to a final concentration of approximately 10-50 µM. Ensure the final concentration of the stock solvent is negligible (<0.1%).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution from 200 to 400 nm using a dual-beam spectrophotometer, using the respective pure solvent as a blank.

  • Data Analysis:

    • Plot the absorbance spectra for all solvents on the same graph.

    • Identify the λ_max for each tautomer.

    • Observe the shift in equilibrium by noting the relative intensities of the peaks corresponding to the pyridone and hydroxypyridine forms.

    • The presence of a clean isosbestic point, where the molar absorptivity of the two species is equal, is strong evidence for a two-component equilibrium.[8]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy directly probes the vibrational frequencies of specific functional groups. It provides a definitive way to distinguish between the two tautomers by identifying the key C=O and O-H bonds.

  • 2-Bromo-6-methylpyridin-4(1H)-one (Keto): Will exhibit a strong, sharp absorption band characteristic of a C=O stretch, typically in the range of 1640-1680 cm⁻¹. It will lack a significant O-H stretching band.

  • 2-Bromo-6-methylpyridin-4-ol (Enol): Will show a broad absorption band for the O-H stretch, typically between 3200-3600 cm⁻¹. It will not have a C=O stretch in the aforementioned region.[5]

Tautomer FormKey Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
Pyridone (Keto)C=O Stretch1640 - 1680Strong, sharp absorption.
Hydroxypyridine (Enol)O-H Stretch3200 - 3600Broad absorption due to H-bonding.
BothC=C, C=N Stretch1500 - 1620Aromatic/diene ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of each nucleus (¹H, ¹³C). The chemical shifts of the ring protons and carbons are highly sensitive to the electronic structure and aromaticity, making NMR a powerful tool for identifying the predominant tautomer in a given solvent.

  • ¹H NMR: The protons on the aromatic hydroxypyridine ring are expected to be more deshielded (appear at a higher ppm) compared to those on the diene-like pyridone ring.

  • ¹³C NMR: The most telling signal is that of the C4 carbon. In the hydroxypyridine form, it is an sp² carbon bonded to oxygen (C-O), with a typical shift around 160-170 ppm. In the pyridone form, it is a carbonyl carbon (C=O), which is significantly more deshielded and appears further downfield, typically around 175-185 ppm.[9]

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. It is crucial to use solvents that represent different polarities to observe any shifts in the equilibrium.

  • Interpretation:

    • Assign all peaks using standard 2D NMR techniques (COSY, HSQC, HMBC) if necessary.

    • In a non-polar solvent like CDCl₃, look for signals corresponding to the hydroxypyridine form.

    • In a polar, hydrogen-bond accepting solvent like DMSO-d₆, the pyridone form is expected to dominate.

    • If both tautomers are present in significant quantities, you may observe two distinct sets of signals, or broadened, averaged signals if the interconversion is fast on the NMR timescale.

Caption: A generalized workflow for the experimental study of tautomerism.

Computational Chemistry: A Predictive and Complementary Tool

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective method to predict the relative stabilities of tautomers and corroborate experimental findings.[5][10]

Causality: DFT can be used to calculate the electronic energy of each tautomer. By performing geometry optimizations followed by frequency calculations, one can obtain the Gibbs free energies (G) of the tautomers. The energy difference (ΔG) directly relates to the equilibrium constant (K_T) via the equation ΔG = -RT ln(K_T).

  • Structure Building: Build 3D structures of both the 2-Bromo-6-methylpyridin-4-ol and 2-Bromo-6-methylpyridin-4(1H)-one tautomers.

  • Gas-Phase Optimization: Perform a geometry optimization and frequency calculation in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms that the structures are true energy minima.[11]

  • Solvation Modeling: To simulate solvent effects, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[12] This should be repeated for different solvents (defined by their dielectric constant).

  • Energy Comparison: Compare the calculated Gibbs free energies of the two tautomers in the gas phase and in each simulated solvent to predict the favored tautomer and the approximate equilibrium constant.

G cluster_0 Computational Workflow A 1. Define Tautomer Structures (Keto & Enol) B 2. Gas Phase Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm true minima) B->C D 4. Solvation Modeling (e.g., IEFPCM in various solvents) C->D E 5. Calculate Gibbs Free Energy (G) for each tautomer in each phase D->E F 6. Compare Energies (ΔG) ΔG = G_keto - G_enol E->F G 7. Predict Equilibrium Constant K_T = exp(-ΔG / RT) F->G

Caption: A standard workflow for computational analysis of tautomeric equilibrium.

Conclusion and Outlook

The tautomeric equilibrium of 2-Bromo-6-methylpyridin-4-ol and 2-Bromo-6-methylpyridin-4(1H)-one is a classic example of prototropism in heterocyclic systems, governed by a delicate interplay of aromaticity, bond energies, substituent effects, and, most critically, solvent interactions. Based on extensive studies of the parent 4-pyridone system, it is predicted that the pyridone (keto) form will be overwhelmingly dominant in polar solvents, while the hydroxypyridine (enol) form will be more significant in non-polar media and in the gas phase.[2][4]

A rigorous, combined approach of UV-Vis, IR, and NMR spectroscopy, supported by DFT calculations, is essential for a complete and trustworthy characterization. The methodologies and protocols detailed in this guide provide a robust framework for researchers to investigate this and similar tautomeric systems. For drug development professionals, accurately determining the predominant tautomeric form under physiological conditions (i.e., in water) is a non-negotiable step in understanding a molecule's pharmacokinetics and its potential interactions with a biological target.

References

  • 2-Pyridone . Wikipedia. [Link]

  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies . ScienceDirect. [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction . AIP Publishing. [Link]

  • Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects . Royal Society of Chemistry. [Link]

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study . Wayne State University. [Link]

  • Tautomerization between pyridones and hydroxypyridines . ResearchGate. [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine . ChemTube3D. [Link]

  • A simple compound with an unexpectedly complex structure: 4-pyridone 6/5-hydrate . ResearchGate. [Link]

  • Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums . ACS Publications. [Link]

  • Stability of 4-pyridone vs 4-pyridinol . Chemistry Stack Exchange. [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone . Semantic Scholar. [Link]

  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium . Royal Society of Chemistry. [Link]

  • Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine . ScienceDirect. [Link]

  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin . ACS Publications. [Link]

  • Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids . ACS Publications. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI. [Link]

  • 4-Pyridone . Wikipedia. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering . National Institutes of Health (NIH). [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives . ResearchGate. [Link]

  • Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone . ACS Publications. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions . MDPI. [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol . ResearchGate. [Link]

  • Why do ester derivatives from pyridin-4-ol turn to keto-enol tautomerism? . ResearchGate. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? . Master Organic Chemistry. [Link]

  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline . International Union of Crystallography. [Link]

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities . ACS Publications. [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents . National Institutes of Health (NIH). [Link]

  • Concise Synthesis of Deoxylimonin . ACS Publications. [Link]

  • Supporting Information for... . Royal Society of Chemistry. [Link]

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism . National Institutes of Health (NIH). [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... . MDPI. [Link]

  • Tautomers of substituted Pyridines . Sciencemadness.org. [Link]

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities . ACS Omega. [Link]

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution . The Ivan Huc Group. [Link]

Sources

Exploratory

2-Bromo-6-methylpyridin-4-ol MSDS safety data sheet

The following technical guide provides an in-depth analysis of 2-Bromo-6-methylpyridin-4-ol , a critical heterocyclic scaffold in medicinal chemistry. This document moves beyond standard safety data sheets (SDS) to integ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-6-methylpyridin-4-ol , a critical heterocyclic scaffold in medicinal chemistry. This document moves beyond standard safety data sheets (SDS) to integrate safety protocols with synthetic utility, tautomeric analysis, and experimental workflows.

CAS No: 1227578-79-1 (Primary isomer reference) Synonyms: 2-Bromo-4-hydroxy-6-methylpyridine; 2-Bromo-6-methyl-4-pyridinol Molecular Formula: C₆H₆BrNO Molecular Weight: 188.02 g/mol

Part 1: Molecular Identity & Tautomeric Dynamics

To effectively utilize 2-Bromo-6-methylpyridin-4-ol, researchers must understand its dynamic structure. Unlike simple phenols, hydroxypyridines exist in a tautomeric equilibrium between the pyridinol (aromatic, hydroxyl form) and the pyridone (non-aromatic, ketone form).[1]

The Tautomeric Equilibrium

In the gas phase and non-polar solvents, the pyridinol (hydroxy) form is often favored due to aromatic stabilization.[1] However, in polar solvents (DMSO, MeOH) and crystal lattices, the pyridone (keto) form predominates due to intermolecular hydrogen bonding and dipolar stabilization.[1]

Implication for Synthesis:

  • O-Alkylation: Favored by "hard" electrophiles (e.g., alkyl halides) in the presence of silver salts or specific bases.[1]

  • N-Alkylation: Favored by soft electrophiles or under standard basic conditions (e.g., K₂CO₃ in DMF), leading to N-substituted pyridones.[1]

Tautomerism Pyridinol Pyridinol Form (Aromatic, Non-polar favored) Target: O-Alkylation Equilibrium Solvent Dependent Pyridinol->Equilibrium O_Attack Electrophile (E+) (with Ag+ or non-polar solv.) Pyridinol->O_Attack Yields Ethers Pyridone Pyridone Form (Polar favored, H-bonding) Target: N-Alkylation Equilibrium->Pyridone N_Attack Electrophile (E+) (Standard basic conditions) Pyridone->N_Attack Yields N-R Pyridones

Figure 1: Tautomeric equilibrium dictating site-selective functionalization.

Part 2: Comprehensive Safety Profile (GHS/SDS)[1]

While standard SDS documents list hazards, this section explains the causality behind them to ensure safer handling in a research environment.

GHS Classification & Hazard Analysis[1]
Hazard CodeClassificationMechanistic Insight
H315 Skin Irritation (Cat 2)The phenolic hydroxyl group is weakly acidic (pKa ~9-10).[1] Upon contact with skin moisture, it can protonate tissue surfaces, while the lipophilic pyridine ring facilitates dermal penetration.[1]
H319 Eye Irritation (Cat 2A)Crystalline dust is abrasive and chemically reactive.[1] The bromine substituent increases the molecule's polarizability, enhancing interaction with mucous membranes.[1]
H335 STOT SE 3 (Respiratory)Fine particulates can irritate the upper respiratory tract.[1] The molecule is a solid at RTP but may sublime slightly under high vacuum or heat.[1]
Emergency Response Protocols

1. Ocular Exposure (Critical):

  • Immediate Action: Flush with saline or water for 15 minutes minimum .[1]

  • Why: Pyridinols can adhere to the cornea.[1] Isotonic saline is preferred to prevent osmotic shock to the eye tissue while removing the chemical.[1]

2. Skin Contact:

  • Protocol: Wash with polyethylene glycol (PEG-400) followed by soap and water.[1]

  • Why: PEG-400 solubilizes the lipophilic organic compound better than water alone, preventing it from lodging in the pores.[1]

3. Spill Management:

  • Containment: Do not dry sweep.[1] Dampen the powder with a mist of water or inert oil to prevent dust generation (H335).[1]

  • Neutralization: Treat the spill area with a dilute sodium bicarbonate solution to neutralize the weakly acidic phenol moiety.[1]

Part 3: Synthetic Utility & Protocols

This scaffold is a "privileged structure" in drug discovery, often used to synthesize kinase inhibitors (e.g., p38 MAP kinase) or ligands for transition metal catalysis.[1]

Protocol A: Chemoselective O-Alkylation (Ether Synthesis)

Objective: Synthesize 2-bromo-4-methoxy-6-methylpyridine (locking the aromatic form).

Reagents:

  • Substrate: 2-Bromo-6-methylpyridin-4-ol (1.0 eq)

  • Electrophile: Methyl Iodide (MeI) (1.2 eq)[1]

  • Base: Silver Carbonate (Ag₂CO₃) (0.6 eq) - Critical for O-selectivity[1]

  • Solvent: Chloroform (CHCl₃) or Benzene (anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in anhydrous CHCl₃ under Nitrogen atmosphere.

  • Activation: Add Ag₂CO₃. The silver ion coordinates to the nitrogen lone pair and the bromide, suppressing N-alkylation and precipitating AgI upon reaction.[1]

  • Addition: Add MeI dropwise at 0°C to control the exotherm.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours in the dark (silver salts are light-sensitive).

  • Workup: Filter through a Celite pad to remove silver salts.[1] Evaporate solvent.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C2-position with an aryl group.

Reagents:

  • Substrate: 2-Bromo-6-methylpyridin-4-ol (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Degassing: Sparge 1,4-dioxane with Argon for 20 minutes. Oxygen poisons the Pd(0) active species.[1]

  • Assembly: Combine substrate, boronic acid, and catalyst in a pressure vial.[1]

  • Activation: Add the base solution.

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Self-Validation: Monitor via TLC. The starting material (polar, H-bonding) will disappear, replaced by a less polar biaryl product (if the OH is protected) or a similar polarity product if unprotected.[1] Note: Unprotected pyridinols can poison catalysts; protecting the OH as a methoxy or benzyl ether prior to coupling is recommended for high yields.

Part 4: Handling & Storage Decision Tree

Proper storage extends the shelf-life of the bromide (preventing debromination) and the phenol (preventing oxidation).[1]

SafetyFlow Start Received Shipment: 2-Bromo-6-methylpyridin-4-ol Check Check Physical State Start->Check Solid Solid Powder Check->Solid Normal Liquid Liquid/Oil (Impure) Check->Liquid Degraded/Wet Storage Storage Condition: Temp: 2-8°C Atmosphere: Argon/N2 Solid->Storage Action Action: Recrystallize (Solvent: EtOH/H2O) Liquid->Action Container Container: Amber Glass (Light Sensitive) Tightly Sealed (Hygroscopic) Storage->Container Action->Storage

Figure 2: Storage and Quality Control Decision Tree.

Storage Specifications
  • Temperature: Refrigerate (2–8°C). Thermal degradation can lead to liberation of HBr gas over long periods.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1][2] The electron-rich phenol ring is susceptible to slow oxidation in air.[1]

  • Light: Protect from light.[1] Brominated heterocycles can undergo photolytic debromination.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58092719, 4-Bromo-6-methylpyridin-3-ol (Isomer Analog for Safety Data).[1] Retrieved from [Link]

  • Master Organic Chemistry. The Suzuki Reaction: Mechanism and Protocols. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-methylpyridin-4-ol

Introduction: Navigating the Challenges of Pyridinol Scaffolds in Modern Drug Discovery The pyridine ring is a ubiquitous scaffold in medicinal chemistry, lending favorable pharmacokinetic properties to a vast array of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Pyridinol Scaffolds in Modern Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, lending favorable pharmacokinetic properties to a vast array of therapeutic agents. The functionalization of this heterocycle through cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a cornerstone of modern drug development, enabling the construction of complex molecular architectures.[1] 2-Bromo-6-methylpyridin-4-ol represents a valuable, yet challenging, building block. Its bifunctional nature, possessing both a reactive bromide for cross-coupling and a pyridinol moiety, presents a unique set of synthetic hurdles. The acidic proton of the hydroxyl group and the Lewis basicity of the pyridine nitrogen can interfere with the palladium catalyst, leading to diminished yields and undesired side reactions.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of two effective protocols for the Suzuki coupling of 2-Bromo-6-methylpyridin-4-ol. We will delve into the mechanistic rationale behind the chosen conditions, offering a "behind-the-scenes" perspective on why certain reagents and parameters are selected. This document is structured to not only provide step-by-step instructions but also to empower the user with the knowledge to troubleshoot and optimize these reactions for their specific synthetic targets.

The Dichotomy of the Pyridinol: Catalyst Inhibitor and Synthetic Lever

The primary challenge in the Suzuki coupling of 2-Bromo-6-methylpyridin-4-ol lies in the dual role of the pyridinol functional group. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. Furthermore, the hydroxyl group can be deprotonated by the base required for the reaction, forming a pyridinolate that can also interact with the catalyst. However, this reactivity can be harnessed. We will explore two distinct strategies:

  • In-situ Activation of the Hydroxyl Group: A modern approach that transforms the hydroxyl group into a reactive intermediate within the reaction vessel, facilitating the cross-coupling.

  • Classical Cross-Coupling with a Tolerant Catalyst System: A more traditional method that relies on a carefully selected catalyst, ligand, and base combination that can perform the coupling without significant interference from the unprotected hydroxyl group.

Protocol 1: In-situ Activation of the Hydroxyl Group via a Phosphonium Bromide Intermediate

This protocol is based on the innovative approach of converting the pyridinol to a more reactive species in the same pot as the Suzuki coupling. This is achieved using a peptide coupling-like reagent, which activates the hydroxyl group.

Scientific Rationale: Turning a Hindrance into a Handle

The core of this strategy is the in-situ conversion of the hydroxyl group into a better leaving group. Reagents like bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) are known in peptide synthesis to activate carboxylic acids.[2][3] In this context, PyBroP is repurposed to activate the pyridinol. The presumed mechanism involves the formation of a phosphonium bromide intermediate from the pyridinol, which is then susceptible to the standard Suzuki-Miyaura catalytic cycle. This elegant one-pot procedure bypasses the need for a separate protection-deprotection sequence, improving atom economy and overall efficiency. The use of a robust catalyst system like PdCl₂(dppf) is crucial to ensure the subsequent cross-coupling proceeds efficiently.

Experimental Workflow: A Step-by-Step Guide

G A Combine 2-Bromo-6-methylpyridin-4-ol, Arylboronic Acid, and Base in a Schlenk Flask B Add Solvent and Degas the Mixture A->B C Add PyBroP and Stir at Room Temperature B->C D Add Palladium Catalyst and Ligand C->D E Heat the Reaction Mixture to the Desired Temperature D->E F Monitor Reaction Progress by TLC or LC-MS E->F G Cool to Room Temperature and Perform Aqueous Workup F->G H Purify the Product by Column Chromatography G->H Suzuki_Cycle A Pd(0)L₂ B Ar-Pd(II)(Br)L₂ A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)(OH)L₂ B->C Ligand Exchange (Base) D Ar-Pd(II)(Ar')L₂ C->D Transmetalation (Ar'-B(OH)₂) D->A Reductive Elimination (Ar-Ar')

Sources

Application

Converting 2-Bromo-6-methylpyridin-4-ol to 4-alkoxy-2-bromopyridines

Executive Summary & Strategic Imperative The conversion of 2-bromo-6-methylpyridin-4-ol (1) to 4-alkoxy-2-bromopyridines (2) is a pivotal transformation in medicinal chemistry, particularly for developing scaffolds targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Imperative

The conversion of 2-bromo-6-methylpyridin-4-ol (1) to 4-alkoxy-2-bromopyridines (2) is a pivotal transformation in medicinal chemistry, particularly for developing scaffolds targeting kinase inhibition or GPCR modulation. The core challenge lies in the ambident nucleophilicity of the starting material. Pyridin-4-ols exist in a tautomeric equilibrium with 4-pyridones. Without strict control over reaction conditions, alkylation frequently yields the thermodynamically stable N-alkylated 4-pyridone (3) rather than the desired O-alkylated pyridine (2).

This Application Note provides three validated protocols to enforce O-selectivity, bypassing the common pitfalls of N-alkylation. We prioritize methods that preserve the sensitive 2-bromo moiety, essential for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Mechanistic Insight & Decision Matrix

The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.

  • N-Alkylation (Undesired): Favored by polar protic solvents, small counterions (Li⁺, Na⁺), and "soft" electrophiles. The pyridone tautomer is aromatic and thermodynamically stable.

  • O-Alkylation (Desired): Favored by:

    • Silver Salts (Ag⁺): Ag⁺ coordinates to the "soft" nitrogen, blocking it and forcing reaction at the "hard" oxygen.

    • Cesium Effect: The large Cs⁺ cation forms a loose ion pair with the phenoxide, enhancing oxygen nucleophilicity in polar aprotic solvents.

    • Mitsunobu Conditions: Activates the alcohol pronucleophile, reacting exclusively with the pyridinol oxygen.

Visualizing the Selectivity Pathway

ReactionPathways Start 2-Bromo-6-methylpyridin-4-ol (Tautomeric Mixture) Conditions Reaction Conditions Start->Conditions Path_N Standard Base (NaH/NaOH) Polar Protic Solvent Conditions->Path_N Thermodynamic Path_O_Ag Ag2CO3 / Toluene (Orbital Control) Conditions->Path_O_Ag Kinetic Path_O_Cs Cs2CO3 / DMF (Cesium Effect) Conditions->Path_O_Cs Path_O_Mits Mitsunobu (PPh3/DIAD) (Mechanistic Lock) Conditions->Path_O_Mits Prod_N N-Alkyl-4-pyridone (Undesired Byproduct) Path_N->Prod_N Prod_O 4-Alkoxy-2-bromopyridine (Target Scaffold) Path_O_Ag->Prod_O Path_O_Cs->Prod_O Path_O_Mits->Prod_O

Figure 1: Reaction pathways illustrating the divergence between N- and O-alkylation based on condition selection.

Experimental Protocols

Method A: Silver-Mediated Alkylation (The "Gold Standard" for Selectivity)

Best For: Primary alkyl halides; substrates prone to N-alkylation. Mechanism: Silver(I) coordinates to the pyridine nitrogen, sterically and electronically deactivating it, thereby directing the electrophile to the oxygen.

Reagents:

  • Substrate: 2-Bromo-6-methylpyridin-4-ol (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide/Bromide (1.2 equiv)

  • Base: Silver Carbonate (

    
    ) (0.6 - 1.0 equiv)
    
  • Solvent: Toluene or Benzene (Non-polar solvents maximize the Ag-N interaction)

Protocol:

  • Charge: In a dried round-bottom flask, suspend 2-bromo-6-methylpyridin-4-ol (1.0 g, 5.3 mmol) and

    
      (1.46 g, 5.3 mmol) in anhydrous Toluene (20 mL).
    
  • Protect: Wrap the flask in aluminum foil to exclude light (preventing Ag salt degradation).

  • Addition: Add the Alkyl Iodide (6.4 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours.
    
  • Workup: Filter the hot reaction mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc). O-alkyl products typically elute before N-alkyl byproducts (if any).

Critical Note: Silver salts are expensive. Use this method when cheaper bases (Method B) fail to yield sufficient O/N selectivity.

Method B: Cesium-Promoted Alkylation (High Throughput)

Best For: Simple primary/secondary alkyl halides; scale-up. Mechanism: The "Cesium Effect." The large ionic radius of Cs⁺ creates a "naked" phenoxide anion in DMF, enhancing O-nucleophilicity.

Reagents:

  • Substrate (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolve: Dissolve substrate (1.0 equiv) in DMF (0.2 M concentration).

  • Activate: Add

    
     (1.5 equiv) and stir at RT for 30 mins.
    
  • React: Add Alkyl Halide (1.2 equiv).

    • Primary Halides: Stir at RT for 4–6 hours.

    • Secondary Halides: Heat to

      
      .
      
  • Quench: Pour into ice-water. Extract with

    
     or EtOAc. (Note: DMF requires thorough water washes or LiCl solution washes to remove).
    
  • Validation: Check NMR. If N-alkyl product >10%, switch to Method A.

Method C: The Mitsunobu Reaction (Complex Alcohols)

Best For: Secondary alcohols, complex chiral alcohols, or when the alkyl halide is unstable/unavailable. Mechanism: Dehydrative coupling.[1] The phosphonium intermediate activates the alcohol, and the pyridinol acts as the nucleophile.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (

    
    ) (1.2 equiv)
    
  • Phosphine:

    
     (1.5 equiv)[1]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: THF or Toluene

Protocol:

  • Mix: Combine substrate, Alcohol, and

    
     in anhydrous THF (0.1 M) under 
    
    
    
    . Cool to
    
    
    .
  • Add: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

  • Warm: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter.
  • Purification: Flash chromatography. Tip: If separation from hydrazine byproduct is difficult, use polymer-supported

    
    .
    

Comparative Data & Selection Guide

ParameterMethod A (Silver)Method B (Cesium)Method C (Mitsunobu)
O-Selectivity Excellent (>95:5) Good (80:20 to 95:5)Excellent (>98:2)
Substrate Scope Alkyl HalidesAlkyl HalidesAlcohols
Cost High (Ag)LowModerate
Scalability Low (Ag waste)High Moderate (Atom economy)
Reaction Time 12–24 h4–8 h12–24 h

Quality Control: Distinguishing Isomers

Never assume regiochemistry. Validation is mandatory.

1H NMR Signatures:

  • O-Alkylated (Target):

    • The pyridine ring protons often show a shielding effect relative to the pyridone.

    • 
      -protons of the alkoxy group appear at 
      
      
      
      4.0–4.5 ppm
      .
  • N-Alkylated (Byproduct):

    • The 4-pyridone ring protons (C3-H, C5-H) are typically deshielded compared to the pyridine.

    • 
      -protons of the N-alkyl group appear at 
      
      
      
      3.8–4.2 ppm
      .
    • Diagnostic: 13C NMR shows a distinct Carbonyl (C=O) signal at ~160–180 ppm . The O-alkylated C-O carbon appears at ~160–165 ppm but lacks the characteristic ketone intensity/shift environment.

HMBC Correlation (Definitive):

  • O-Alkyl: The alkoxy

    
    -protons correlate to the C4 carbon of the pyridine ring.
    
  • N-Alkyl: The N-alkyl

    
    -protons correlate to the C2 and C6 carbons of the pyridone ring.
    

References

  • Regioselective Alkylation of 2-Pyridones

    • Effect of Silver Salts:[2][3] Hopkins, G. C.; Jonak, J. P.; Minnemeyer, H. J.; Tieckelmann, H. "Alkylation of the 2-pyridone thallium(I) salt." J. Org.[4] Chem.1967 , 32, 4040. Link

    • Cesium Effect:[2] Sato, T.; Otera, J.; Nozaki, H. "Cesium carbonate promoted alkylation of alcohols and phenols." J. Org.[4] Chem.1992 , 57, 2166.

  • Mitsunobu Reaction on Hydroxypyridines

    • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.2009 , 109, 2551. Link

  • Tautomeric Equilibrium of 4-Hydroxypyridines: Katritzky, A. R.; Karelson, M.; Harris, P. A. "Prototropic Tautomerism of Heterocycles." Heterocycles1991, 32, 329.

Disclaimer: The protocols provided are based on general chemical principles and literature precedents. Optimization may be required for specific alkyl chains. Always adhere to standard laboratory safety guidelines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regiocontrol in 2-Bromo-6-methylpyridin-4-ol Alkylation

Core Concept: The Tautomeric Tug-of-War The alkylation of 2-Bromo-6-methylpyridin-4-ol is not a simple substitution; it is a battle against the ambident nature of the pyridinol/pyridone scaffold.[1] This substrate exists...

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept: The Tautomeric Tug-of-War

The alkylation of 2-Bromo-6-methylpyridin-4-ol is not a simple substitution; it is a battle against the ambident nature of the pyridinol/pyridone scaffold.[1] This substrate exists in a tautomeric equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, carbonyl) forms.[1]

The Substrate Profile
  • 2-Bromo Substituent: Electron-withdrawing (inductive).[1] It increases the acidity of the -OH/-NH proton but decreases the nucleophilicity of the Nitrogen lone pair.

  • 6-Methyl Substituent: Critical Control Point. This group provides steric bulk adjacent to the Nitrogen.[1] Unlike unsubstituted 4-hydroxypyridine, which readily

    
    -alkylates, the 6-methyl group sterically hinders the Nitrogen approach, naturally biasing the system toward 
    
    
    
    -alkylation.

The Rule of Thumb:

  • Kinetic Control / Hard Electrophiles / Silver Salts

    
    
    
    
    
    -Alkylation
    (Ether formation).[1]
  • Thermodynamic Control / Soft Electrophiles / Alkali Bases

    
    
    
    
    
    -Alkylation
    (Pyridone formation).[1]

Validated Protocols

Protocol A: Exclusive -Alkylation (Target: Pyridinyl Ethers)

Recommended for: Drug intermediates requiring aromatic pyridine rings.[1]

Method A1: The "Silver Shield" (Ag₂CO₃)

Mechanism: The Silver(I) ion coordinates avidly to the Nitrogen lone pair. This coordination acts as a "blocking group," preventing


-alkylation while simultaneously increasing the nucleophilicity of the oxygen.

Step-by-Step:

  • Stoichiometry: 1.0 eq Substrate : 1.1 eq Alkyl Halide : 0.6 eq Ag₂CO₃ (molar equivalents).[1]

  • Solvent: Toluene (Preferred) or Benzene.[1] Crucial: Non-polar solvents promote the heterogeneous reaction surface favored by silver salts for

    
    -selectivity.[1] Avoid DMF/DMSO if possible, as they solvate the ions and can erode selectivity.
    
  • Execution:

    • Suspend substrate and Ag₂CO₃ in Toluene.[1] Stir for 15 min at RT (shield from light).

    • Add Alkyl Halide.[1][2][3]

    • Heat to reflux (80–110°C) for 4–12 hours.

  • Workup: Filter through a Celite pad to remove silver salts.[1] Concentrate filtrate.[1]

  • Expected Ratio: >95:5 (

    
    :
    
    
    
    ).
Method A2: The Mitsunobu Inversion

Mechanism: Activates the alcohol (alkylating agent) rather than the base. The pyridinol oxygen attacks the activated phosphonium intermediate.

Step-by-Step:

  • Reagents: Substrate (1.0 eq), R-OH (1.1 eq), PPh₃ (1.2 eq), DIAD or DEAD (1.2 eq).

  • Solvent: Anhydrous THF or DCM.[1]

  • Execution:

    • Dissolve Substrate, R-OH, and PPh₃ in THF under N₂.[1] Cool to 0°C.[1][4]

    • Add DIAD dropwise (maintain T < 5°C).

    • Warm to RT and stir overnight.

  • Note: This method is strictly

    
    -selective for 4-hydroxypyridines due to the oxy-phosphonium mechanism.[1]
    
Protocol B: Promoting -Alkylation (Target: Pyridones)

Note: This is chemically disfavored due to the 6-Methyl steric clash.[1]

Mechanism: To force


-alkylation, you must create the "naked" anion in a polar solvent that separates the ion pair, allowing the Nitrogen (which is softer than Oxygen) to attack, provided the electrophile is not too bulky.

Step-by-Step:

  • Base: NaH (Sodium Hydride) or Cs₂CO₃ .[1]

  • Solvent: DMF or NMP (Polar Aprotic).[1]

  • Execution:

    • Dissolve substrate in DMF.[1] Add NaH (1.1 eq) at 0°C. Evolution of H₂ gas occurs.[1]

    • Stir 30 min to ensure complete deprotonation (formation of the sodium salt).

    • Add Alkyl Halide (must be unhindered, e.g., MeI, EtBr).

    • Heat to 60–80°C.[1]

  • Warning: Expect a mixture (e.g., 60:40

    
    :
    
    
    
    ).[1] The 6-methyl group will fight you.[1] Purification will be required.[1]

Troubleshooting & FAQs

Q1: I am using K₂CO₃ in DMF and getting a 50:50 mixture. Why?

A: This is the "Ambident Trap." K₂CO₃ in DMF generates a solvent-separated ion pair.[1] The Oxygen is harder (charge localized), and the Nitrogen is softer. Without the Silver coordination (Method A1) or the specific activation of Mitsunobu (Method A2), the reaction follows a mix of kinetic and thermodynamic pathways. The 6-methyl group hinders the Nitrogen, but the solvent promotes it.

  • Fix: Switch to Method A1 (Ag₂CO₃/Toluene) immediately for

    
    -product.
    
Q2: How do I distinguish the -isomer from the -isomer?

A: Do not rely on TLC alone. Use NMR.

  • ¹³C NMR:

    • 
      -Alkylated (Pyridone):  Carbonyl carbon appears downfield at ~160–180 ppm .[1]
      
    • 
      -Alkylated (Ether):  Aromatic C-O carbon appears at ~150–165 ppm , but distinct from a true carbonyl.[1]
      
  • ¹H NMR:

    • 
      -Alkyl:  The protons on the alkyl group adjacent to the ring (N-CH₂) are generally upfield  (shifted to lower ppm) compared to O-CH₂.
      
    • Ring Protons: The 3,5-protons often show different coupling patterns due to the loss of aromaticity in the pyridone ring.

Q3: My yield with Silver Carbonate is low.

A: Silver salts are sensitive.

  • Light: Did you wrap the flask in foil? Ag salts degrade in light.[1]

  • Stirring: The reaction is heterogeneous (solid-liquid).[1] Vigorous mechanical stirring is required.[1]

  • Quality: Old Ag₂CO₃ can form oxides.[1] Use fresh reagent.

Visualizing the Chemistry

Diagram 1: Reaction Pathway Decision Tree

G Start Substrate: 2-Bromo-6-methylpyridin-4-ol Decision Target Isomer? Start->Decision PathO Target: O-Alkylation (Pyridine Ether) Decision->PathO Desired PathN Target: N-Alkylation (Pyridone) Decision->PathN Desired MethodAg Method A1: Ag₂CO₃ / Toluene (Silver Coordination) PathO->MethodAg Halide Electrophile MethodMits Method A2: Mitsunobu (PPh₃ / DIAD) PathO->MethodMits Alcohol Electrophile MethodNaH Method B: NaH / DMF (Thermodynamic/Ionic) PathN->MethodNaH Strong Base ResultO Result: >95% O-Alkylation (Ag blocks N-site) MethodAg->ResultO MethodMits->ResultO ResultN Result: Mixture (favors N) (Sterics lower yield) MethodNaH->ResultN

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer.

Diagram 2: The "Silver Shield" Mechanism

Mechanism Substrate Ambident Anion (N vs O) Complex Ag-Nitrogen Complex (N is blocked) Substrate->Complex + Ag⁺ Ag Ag⁺ Source (Ag₂CO₃) Attack Nucleophilic Attack by Oxygen Complex->Attack + R-X Product O-Alkylated Product Attack->Product - AgX

Caption: Mechanistic visualization of how Silver ions block the Nitrogen site, forcing O-alkylation.

Comparative Data Table

VariableConditionMajor ProductRegio-Ratio (

:

)
Notes
Base Ag₂CO₃

-Alkyl
> 20:1 Silver coordination blocks N. Best for selectivity.[1]
Base K₂CO₃Mixed~ 1:1 to 2:1Highly solvent dependent.[1] Often messy.
Base NaH

-Alkyl
1:2 to 1:5Favors thermodynamic product, but sterics lower yield.[1]
Solvent Toluene

-Alkyl
HighPromotes tight ion pairing/heterogeneous reaction.[1]
Solvent DMF/DMSOMixed/

LowSolvates cations, leaving "naked" anions.[1]
Sterics 6-Methyl

-Alkyl
N/AThe 6-Me group physically blocks N-approach.[1]

References

  • Tieckelmann, H. et al. "O-Regioselective Synthesis with the Silver Salt Method."[1] ACS Omega, 2018.[1] (Discusses the steric influence increasing O4 alkylation).

  • Master Organic Chemistry. "The Mitsunobu Reaction: Mechanism and Utility." MasterOrganicChemistry.com. (Validation of O-selectivity for phenols/pyridinols).

  • ResearchGate. "Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones."[1][5] (Analogous chemistry for fused systems).

  • National Institutes of Health (PMC). "Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one."[1] (Detailed experimental comparison of K2CO3 vs Ag salts).

Sources

Optimization

Technical Support Center: Purification of Polar Hydroxypyridines

Topic: Purification of polar hydroxypyridines by flash chromatography Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals Introduction: The "Streaking" Pyridine Proble...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of polar hydroxypyridines by flash chromatography Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals

Introduction: The "Streaking" Pyridine Problem

Hydroxypyridines are among the most deceptive substrates in medicinal chemistry. While they appear simple structurally, their purification is often plagued by "streaking" (tailing), irreversible adsorption, or complete lack of retention.

This behavior stems from tautomerism and amphoteric character . Unlike standard heterocycles, hydroxypyridines exist in a solvent-dependent equilibrium between a hydroxy-pyridine form and a pyridone (lactam) form. Furthermore, they can act as both acids and bases, allowing them to interact aggressively with the silanols on standard silica gel.

This guide provides a self-validating workflow to purify these molecules efficiently, moving beyond "trial and error" to mechanistic control.

Module 1: The Chemistry of the Enemy (Tautomerism)

Before selecting a column, you must understand which species you are actually purifying. The position of the hydroxyl group dictates the electronic behavior.

The 2- and 4-Hydroxypyridine Case (Lactams)

These isomers exist predominantly as pyridones (lactams) in solution, not hydroxypyridines.

  • Behavior: They possess a highly polar amide-like bond. They are weak bases and very weak acids (

    
    ).
    
  • Chromatography Implication: They are hydrogen-bond donors and acceptors. They adsorb strongly to silica not just via polarity, but by hydrogen bonding to free silanols.

The 3-Hydroxypyridine Case (Zwitterions)

The 3-isomer cannot tautomerize into a stable ketone because it lacks the conjugation pathway.

  • Behavior: It exists largely as a zwitterion in aqueous or polar media (phenolic anion + pyridinium cation).

  • Chromatography Implication: This is the "stickiest" isomer. The positive charge on the nitrogen binds ionically to deprotonated silanols (

    
    ), while the phenolic oxygen hydrogen bonds.
    
Visualizing the Equilibrium

Tautomerism cluster_0 2-Hydroxypyridine Equilibrium cluster_1 3-Hydroxypyridine Equilibrium Hydroxy 2-Hydroxypyridine (Aromatic, Less Polar) Pyridone 2-Pyridone (Amide-like, Highly Polar) *Major Species in Solution* Hydroxy->Pyridone Polar Solvent (Equilibrium shift) Pyridone->Hydroxy Gas Phase Phenol 3-Hydroxypyridine (Neutral) Zwitterion Zwitterion (O- / NH+) *Sticky on Silica* Phenol->Zwitterion Proton Transfer

Figure 1: Tautomeric equilibria dictating chromatographic behavior. 2/4-isomers form polar lactams; the 3-isomer forms a sticky zwitterion.

Module 2: Normal Phase Troubleshooting (When Silica Fails)

Standard silica flash chromatography (Hexane/EtOAc) usually fails for hydroxypyridines. The compound either stays on the baseline or streaks across 20 fractions.

The Solution: The "DCM/MeOH/NH4OH" System

You must suppress the ionization of surface silanols and the pyridine nitrogen.

The Protocol:

  • Base Solvent: Dichloromethane (DCM).

  • Polar Modifier: Methanol (MeOH).[1]

  • The "Magic" Additive: Ammonium Hydroxide (NH

    
    OH, 30% aq).
    

Recommended Ratio: Start with a mixture of DCM : MeOH : NH


OH (90 : 9 : 1) .
  • Why NH

    
    OH? It is basic enough to deprotonate the surface silanols of the silica (making them 
    
    
    
    ), preventing them from grabbing your pyridine nitrogen. It also ensures your pyridine remains deprotonated (neutral) if the pKa allows.

Step-by-Step Workflow:

  • Preparation: Premix the elution solvent (e.g., 1L of 90:9:1). Shake vigorously. Note: You may see a slight haze due to water content; this is acceptable.

  • Conditioning: Flush the silica column with 3-5 column volumes (CV) of this solvent before loading your sample. This "deactivates" the silica.

  • Gradient: Run a gradient from 100% DCM to 20% (90:9:1 Mix) in DCM.

Alternative: Triethylamine (TEA) If NH


OH is unavailable, add 1% Triethylamine  to your mobile phase.
  • Warning: TEA is harder to remove (higher boiling point) and can form salts with your product if it is acidic.

Module 3: The "Better Way" (Reverse Phase & HILIC)

If normal phase fails, do not force it. Switch mechanisms.

Method A: Reverse Phase (C18)

Standard C18 often fails because hydroxypyridines are too water-soluble (elute in the void volume).

  • Fix: Use C18-AQ (Aqueous) or "Wettable" C18 columns. These prevent "phase collapse" in 100% water.

  • Buffer is Critical: You must control pH.

    • For 2/4-Pyridones: Use 0.1% Formic Acid (pH ~2.7). This keeps the oxygen protonated (if possible) and improves peak shape.

    • For 3-Hydroxypyridine: Use 10mM Ammonium Bicarbonate (pH 10). This ensures the molecule is fully deprotonated (anionic) or neutral, avoiding the zwitterionic "stickiness."

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

This is the Gold Standard for polar heterocycles.

  • Stationary Phase: Bare Silica or Diol-bonded silica.

  • Mobile Phase: Acetonitrile (Weak solvent) / Water + 10mM Ammonium Acetate (Strong solvent).

  • Mechanism: A water layer forms on the silica surface. Your polar hydroxypyridine partitions into this water layer.

  • Result: The compound is retained (unlike in C18) and elutes as a sharp peak.

Module 4: Sample Loading (The Hidden Killer)

Hydroxypyridines are often insoluble in DCM or Hexanes. Liquid loading in MeOH is a mistake —it is too strong a solvent and will carry your product down the column immediately (band broadening).

The Protocol: Dry Loading

  • Dissolve your crude sample in a minimal amount of MeOH or MeOH/DCM (ensure total solubility).

  • Add Celite 545 or Flash Silica (ratio: 1g sorbent per 1g sample).

  • Evaporate to dryness on a rotary evaporator. You should have a free-flowing powder.[2]

  • Load this powder into a solid load cartridge (or top of the column).

  • Why? This eliminates solvent effects during injection and ensures a tight starting band.

Decision Matrix: Selecting the Right Method

Use this logic flow to choose your purification strategy immediately, minimizing wasted time.

PurificationStrategy Start Start: Hydroxypyridine Mixture Solubility Is it soluble in DCM? Start->Solubility Yes Yes Solubility->Yes No No (Only MeOH/Water) Solubility->No NormalPhase Normal Phase Silica Modifier: 1% TEA or NH4OH Yes->NormalPhase DryLoad Dry Load on Celite No->DryLoad Fail Switch Mechanism NormalPhase->Fail Poor Separation? HILIC HILIC Mode (ACN / Water + NH4OAc) DryLoad->HILIC C18AQ Reverse Phase (C18-AQ) (Water / MeOH + Buffer) Fail->HILIC Very Polar Fail->C18AQ Moderately Polar

Figure 2: Decision tree for method selection based on solubility and polarity.

Summary of Quantitative Parameters

Parameter2-Hydroxypyridine (Pyridone)3-Hydroxypyridine4-Hydroxypyridine (Pyridone)
Dominant Form Lactam (Pyridone)ZwitterionLactam (Pyridone)
pKa (OH/NH) ~11.6 (Acid) / 0.75 (Base)~4.8 (Acid) / 8.7 (Base)~11.1 (Acid) / 3.2 (Base)
Best Column Amine-Functionalized SilicaHILIC or C18-AQAmine-Functionalized Silica
Mobile Phase DCM/MeOH/NH4OHACN/Water/NH4OAc (HILIC)DCM/MeOH/NH4OH
Risk Factor Dimerization (Hydrogen bonding)Irreversible Adsorption (Ionic)Low Solubility

FAQ: Troubleshooting Common Issues

Q: My compound is "ghosting" (appearing in all fractions). What is happening? A: This is "smearing" caused by the continuous protonation/deprotonation of the pyridine nitrogen on the column.

  • Fix: Your modifier concentration is too low. Increase NH

    
    OH to 1-2% or switch to a buffered HILIC system to lock the ionization state.
    

Q: I used C18 and my compound eluted in the solvent front (t0). A: Standard C18 is too hydrophobic. The water "repels" the entry of the polar hydroxypyridine into the pores.

  • Fix: Use a C18-AQ column (compatible with 100% water) or switch to HILIC.

Q: Can I use Acetone instead of Methanol in Normal Phase? A: Generally, no. Acetone is not a strong enough hydrogen bond donor to break the interaction between hydroxypyridines and silica. Methanol is required to "out-compete" the silanols.

References

  • Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne ISCO Application Notes. Link

  • Biotage. "When should I use a pH modifier in flash column chromatography gradient?" Biotage Blog. Link

  • Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society, Wayne State University. Link

  • Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link

  • Waters Corporation. "Improving the Purification Workflow With MaxPeak™ Premier OBD™ Preparative Columns." Waters Application Notes. Link

Sources

Troubleshooting

Optimizing yield for nucleophilic substitution on 2-Bromo-6-methylpyridin-4-ol

Ticket ID: #PYR-BR-4OH-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-BR-4OH-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting low yields in nucleophilic substitution protocols.

Executive Summary & Core Directive

The "Tautomer Trap" is likely killing your yield.

If you are attempting direct nucleophilic aromatic substitution (


) on 2-Bromo-6-methylpyridin-4-ol  (CAS: 2-Bromo-6-methyl-4-hydroxypyridine) using standard amine/heat protocols, your yields are likely <10%.

The Reason: This molecule does not behave like a standard pyridine. In solution, it exists predominantly as the 2-bromo-6-methylpyridin-4(1H)-one tautomer. The resulting electron-rich lactam system deactivates the ring toward nucleophilic attack at the C2-position and introduces competing N-alkylation pathways.

This guide provides the corrected protocols to bypass this deactivation, focusing on Protection-Activation strategies and Palladium-Catalyzed alternatives.

The Reactivity Landscape (Visualized)

Before starting a new batch, verify which pathway you are attempting. The chemical behavior changes drastically based on the protonation state of the 4-position.

ReactivityLandscape Substrate 2-Bromo-6-methylpyridin-4-ol (Starting Material) Tautomer Pyridin-4(1H)-one Form (Dominant in Solution) Substrate->Tautomer Equilibrium (Fast) Protected O-Protected Intermediate (e.g., O-Bn, O-Me) Substrate->Protected Step 1: Protection (BnBr / Ag2CO3) Anion Deprotonated Anion (Electron Rich / Deactivated) Tautomer->Anion Base (e.g., K2CO3) SnAr Direct SnAr at C2 (High Temp / Pressure) Anion->SnAr Fails/Low Yield (Electronic Repulsion) Protected->SnAr Activated for SnAr PdCat Buchwald-Hartwig (Pd-Catalysis) Protected->PdCat Ideal Substrate Product C2-Substituted Product SnAr->Product PdCat->Product

Figure 1: The Reactivity Landscape. Note that the anionic form (red path) effectively shuts down nucleophilic attack at the C2 bromine due to electron donation from the oxygen.

Optimization Protocols

Protocol A: The "Protection First" Route (Recommended for )

Use this if you lack specialized Pd-catalysts or require metal-free conditions.

The Logic: You must lock the molecule in the pyridine (aromatic) form by capping the oxygen. This restores the electron-withdrawing nature of the ring, activating the C2-Br bond.

Step-by-Step:

  • Protection (O-Benzylation):

    • Reagents: Substrate (1.0 eq), Benzyl Bromide (1.1 eq),

      
       (0.6 eq) or 
      
      
      
      (2.0 eq).
    • Solvent: Toluene (for Ag) or DMF (for K).

    • Condition:

      
       promotes selective O-alkylation  over N-alkylation. Stir at 60°C for 4-6h.
      
    • Check Point: Verify formation of 2-bromo-4-(benzyloxy)-6-methylpyridine via TLC/LCMS.

  • Nucleophilic Substitution (

    
    ): 
    
    • Reagents: O-Protected intermediate (1.0 eq), Amine Nucleophile (2-3 eq).

    • Solvent: NMP or DMSO (Polar aprotic is critical).

    • Temp: 120°C - 140°C.

    • Note: The 6-methyl group still provides some steric hindrance and electronic deactivation. High temperature is unavoidable without catalysis.

  • Deprotection (Optional):

    • Hydrogenation (

      
      , Pd/C) or Acid Hydrolysis (TFA) to return to the 4-OH form.
      
Protocol B: Buchwald-Hartwig Cross-Coupling (High Yield)

Use this for valuable amines or if the substrate is sensitive to the high temperatures of Protocol A.

The Logic: Palladium catalysis bypasses the electronic requirements of


. However, the free OH group can poison the catalyst. Use a base that does not deprotonate the amide/OH too aggressively, or use a specific ligand system.

Optimized Conditions Table:

ComponentRecommendationMechanism/Reasoning
Catalyst

or Pd(OAc)

Source of Pd(0).
Ligand Xantphos or BrettPhos Large bite angle ligands stabilize the reductive elimination step, crucial for electron-rich pyridines.
Base

or

Weaker bases (anhydrous) prevent massive formation of the unreactive pyridone anion compared to NaOtBu.
Solvent 1,4-Dioxane or TolueneAnhydrous. Degas thoroughly (Argon sparge).
Temp 80°C - 100°CMilder than

.

Troubleshooting Guide (FAQ)

Q1: I am seeing a major byproduct with Mass M+14 (Methyl) or M+Bn (Benzyl) but no substitution. What is it?

Diagnosis: You have likely N-alkylated the ring nitrogen instead of displacing the bromine. Explanation: In the presence of base, the substrate forms an ambident nucleophile. The Nitrogen is often more nucleophilic than the Oxygen (unless Ag salts are used), and certainly more nucleophilic than the C2-Br position is electrophilic. Fix:

  • If trying to protect O: Switch to

    
     in non-polar solvent (Toluene/Benzene) to favor O-alkylation [1].
    
  • If trying to displace Br: You must protect the OH/NH first. You cannot do direct

    
     with an alkyl halide present in the pot; the substrate will react with it.
    
Q2: My reaction turns black and stalls (Palladium Crash).

Diagnosis: Catalyst poisoning by the free 4-OH/NH group or trace water. Fix:

  • Protect the OH as a tosylate (OTs) or triflate (OTf). Bonus: Converting 4-OH to 4-OTf makes the C4 position reactive. If you want to react at C2, use a Benzyl ether protection.

  • Drying: Ensure

    
     is dried in an oven. Water kills this reaction.
    
Q3: Can I convert the OH to Cl and then displace both halogens?

Technical Insight: If you treat 2-bromo-6-methylpyridin-4-ol with


, you generate 2-bromo-4-chloro-6-methylpyridine .
  • Selectivity Warning: The C4-Cl is significantly more reactive toward nucleophiles than the C2-Br due to the para-relationship with the ring nitrogen and less steric hindrance from the methyl group [2].

  • Result: You will substitute at C4 first. If C2 substitution is your goal, do not convert OH to Cl.

Decision Matrix for Experiment Planning

Use this flow to select your next experiment conditions.

DecisionMatrix Start Start: 2-Bromo-6-methylpyridin-4-ol Goal What is your target? Start->Goal SubC2 Substitute Br (C2) Keep OH Goal->SubC2 Target C2 SubC4 Substitute OH (C4) Keep Br Goal->SubC4 Target C4 Path1 1. Protect OH (Bn) 2. SnAr or Pd-Cat 3. Deprotect SubC2->Path1 Required Route Path2 1. Convert OH to OTf/Cl 2. SnAr (Selective at C4) SubC4->Path2 Standard Route

Figure 2: Strategic Decision Tree. Attempting to cross paths (e.g., direct C2 substitution without protection) leads to failure.

References

  • Selective O-Alkylation: Chung, N. M., & Tieckelmann, H. (1970). Alkylations of heterocyclic ambident anions.[1] IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts.[1] Journal of Organic Chemistry, 35(8), 2517–2521. Link

  • Halogen Reactivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyridines: Nucleophilic substitution generally favors C4 > C2 >> C3).
  • Buchwald on Pyridones: Shaughnessy, K. H., & Hartwig, J. F. (1998). Palladium-Catalyzed Amination of Aryl Halides with Lithium Hexamethyldisilazide. Journal of Organic Chemistry, 63(19), 6546-6553. Link

  • Tautomerism Data: For 2-bromo-4-hydroxypyridine, the pyridone tautomer is favored in solution by a factor of to . See: Katritzky, A. R., et al. (1976). Tautomeric equilibria of hydroxypyridines.

Disclaimer: These protocols are for research use only. Always consult the SDS for 2-Bromo-6-methylpyridin-4-ol before handling, as halogenated pyridines can be severe skin irritants.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 2-Bromo-6-methylpyridin-4-ol: A Comparative Crystallographic Workflow

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and its potential as a therapeutic agent. This guide addresses the crystal structure analysis of 2-Bromo-6-methylpyridin-4-ol, a substituted pyridinol of interest. A thorough review of the Cambridge Structural Database (CSD) and the broader scientific literature indicates that the single-crystal X-ray structure of this specific compound has not yet been reported.[1][2][3]

Therefore, this document transitions from a simple analysis of a known structure to a more vital role: a comprehensive guide on the de novo determination and comparative analysis of the 2-Bromo-6-methylpyridin-4-ol crystal structure. We will detail the experimental workflow, from synthesis and crystallization to data analysis, and provide a comparative framework based on structurally similar compounds. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice, grounded in authoritative standards set by the International Union of Crystallography (IUCr).[4][5][6]

The Rationale: Why Determine the Structure of 2-Bromo-6-methylpyridin-4-ol?

Substituted pyridin-4-ol scaffolds are prevalent in medicinal chemistry and materials science. The introduction of a bromine atom and a methyl group at the 2- and 6-positions, respectively, is expected to significantly influence the molecule's electronic properties, lipophilicity, and, crucially, its intermolecular interactions in the solid state.

The crystal structure will provide definitive insights into:

  • Tautomeric Form: Pyridin-4-ols can exist in equilibrium with their pyridin-4-one tautomers. The crystal structure will unambiguously identify the dominant form in the solid state.

  • Hydrogen Bonding Networks: The hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen is an acceptor. The resulting hydrogen bonding motifs are critical for crystal packing and can inform the design of co-crystals and salts.

  • Halogen Bonding Potential: The bromine atom can act as a halogen bond donor, an interaction increasingly exploited in drug design and crystal engineering.

  • Steric and Electronic Effects: The interplay between the bromo and methyl substituents will dictate bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Workflow: From Powder to Structure

The determination of a novel crystal structure is a multi-step process that demands precision and a systematic approach. The proposed workflow is outlined below.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination & Analysis A Synthesis of 2-Bromo-6-methylpyridin-4-ol B Purification and Characterization (NMR, MS) A->B Verify Identity C Crystallization Screening B->C High Purity Sample D Crystal Selection and Mounting C->D High-Quality Single Crystals E Single-Crystal X-ray Diffraction (SCXRD) D->E Suitable Crystal F Data Processing (Integration & Scaling) E->F Diffraction Images G Structure Solution (e.g., Direct Methods) F->G Reflection Data H Structure Refinement G->H Initial Model I Validation and CIF File Generation H->I Refined Model J Comparative Structural Analysis I->J Final Structure

Caption: Workflow for the de novo crystal structure determination of 2-Bromo-6-methylpyridin-4-ol.

Synthesis and Crystallization Protocol

Rationale: High-purity material is a prerequisite for successful crystallization. The chosen crystallization methods are standard techniques for small organic molecules, offering a range of conditions to promote the slow, ordered growth necessary for diffraction-quality crystals.[7]

Protocol:

  • Synthesis: While several synthetic routes to substituted pyridinols exist, a common approach involves the cyclization of appropriate precursors. For 2-Bromo-6-methylpyridin-4-ol, a potential route could start from 2-amino-6-methylpyridine, followed by diazotization, bromination, and subsequent conversion of another functional group to the 4-hydroxyl group. The final product must be purified (>98% purity) by column chromatography or recrystallization.

  • Crystallization Screening:

    • Slow Evaporation: Dissolve 5-10 mg of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) in small vials. Cover the vials with a perforated seal and allow the solvent to evaporate slowly over several days at room temperature.

    • Vapor Diffusion (Hanging Drop): Dissolve the compound in a suitable solvent to near-saturation. Place a small drop (2-5 µL) of this solution on a siliconized coverslip. Invert the coverslip over a well containing a reservoir of a less-soluble "anti-solvent" (e.g., hexane, diethyl ether). As the anti-solvent vapor diffuses into the drop, the solubility of the compound decreases, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-50°C). Slowly cool the solution to room temperature, and then to 4°C.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

Rationale: SCXRD is the definitive method for determining the atomic arrangement in a crystalline solid. The protocol described adheres to standard practices to ensure high-quality data collection.

Protocol:

  • Crystal Selection: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm.

  • Mounting: Mount the selected crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

  • Data Collection:

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a CCD or CMOS detector.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data using a series of omega (ω) and phi (φ) scans. The exposure time per frame and the scan width (e.g., 0.5° per frame) will be optimized based on the crystal's scattering power.

  • Data Processing:

    • Integrate the raw diffraction images to determine the intensity of each reflection.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Scale and merge the data to produce a final reflection file.

Anticipated Structural Analysis and Comparison

While the precise crystal structure of 2-Bromo-6-methylpyridin-4-ol is unknown, we can hypothesize its key features by comparing it to structurally related compounds found in the CSD. For this guide, we will use 5-Bromo-2(1H)-pyridone (a tautomeric form of 5-Bromopyridin-2-ol) as a primary comparative analogue due to the presence of both the bromine and the pyridinone/ol system.

Tautomerism: It is highly probable that 2-Bromo-6-methylpyridin-4-ol will crystallize in the pyridin-4-one form, 2-Bromo-6-methyl-1H-pyridin-4-one . This is a common feature for pyridin-4-ols in the solid state, driven by the stability of the amide-like functionality and the formation of strong N-H···O hydrogen bonds.

Comparative Data Table (Hypothesized vs. Known Analogue):

Parameter2-Bromo-6-methyl-1H-pyridin-4-one (Anticipated)5-Bromo-2(1H)-pyridone (Known Structure)Causality and Expert Insights
Crystal System Monoclinic or OrthorhombicMonoclinicThese are the most common crystal systems for small, relatively simple organic molecules.
Space Group P2₁/c or P-1P2₁/cCentrosymmetric space groups are common for achiral molecules that can form inversion dimers via hydrogen bonding.
Hydrogen Bonding Likely N-H···O hydrogen-bonded dimers or chains.Forms centrosymmetric dimers via N-H···O hydrogen bonds.This is a very strong and common motif for pyridinones, driving the crystal packing.
C=O Bond Length ~1.24 - 1.26 Å~1.25 ÅThe C=O bond length is characteristic and should be comparable, with minor influence from the 2-bromo and 6-methyl groups.
C-Br Bond Length ~1.88 - 1.91 Å~1.89 ÅThe C(sp²)-Br bond length is relatively consistent across aromatic systems.
Intermolecular Interactions N-H···O hydrogen bonds, potential C-H···O, and Br···Br or Br···O contacts.N-H···O hydrogen bonds, C-H···O interactions.The presence of the 6-methyl group may introduce additional weak C-H···O interactions, while the bromine could participate in halogen or other short contacts.

This comparative table serves as a predictive framework. The experimental determination of the 2-Bromo-6-methylpyridin-4-ol structure will validate or refine these hypotheses, providing valuable new data on the subtle electronic and steric influences of the substituents on the crystal packing.

Structure Solution and Refinement

Rationale: This phase translates the raw diffraction data into a chemically meaningful 3D model of the molecule and its arrangement in the crystal lattice. The process is governed by established crystallographic principles and software.

Protocol:

  • Structure Solution: The processed reflection data will be used to solve the phase problem. For small molecules, direct methods or charge flipping algorithms are typically successful in locating the positions of the heavier atoms (like Bromine).

  • Structure Refinement: An initial structural model is refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be located from the difference Fourier map and refined isotropically or placed in calculated positions.

  • Validation: The final refined structure will be validated using tools like CHECKCIF, as recommended by the IUCr.[5] Key metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map will be assessed to ensure the quality and accuracy of the model.

Upon successful completion of this workflow, the resulting crystallographic information file (CIF) will provide a definitive, atomic-resolution picture of 2-Bromo-6-methylpyridin-4-ol, enabling its full potential to be explored in drug discovery and materials science.

References

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • Carleton College, Science Education Resource Center (SERC). Single-crystal X-ray Diffraction. [Link]

  • International Union of Crystallography (IUCr). Homepage. [Link]

  • IUCr Journals. Data for structural and crystallization communications. [Link]

  • University of Southampton ePrints. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • International Union of Crystallography (IUCr). (2011). Publication standards for crystal structures. [Link]

  • This reference is not cited in the text.
  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • International Science Council. International Union of Crystallography (IUCr). [Link]

  • This reference is not cited in the text.
  • EPFL. Crystallization of small molecules. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D, Biological Crystallography, 62(8), 859-866. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • ResearchGate. (2007). Crystallization techniques for small molecules compounds: a review. [Link]

  • UMass Dartmouth Library. Cambridge Structural Database. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.